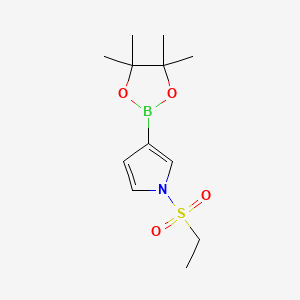

![molecular formula C11H12N2 B566936 1,2,3,4-四氢环戊并[b]吲哚-2-胺 CAS No. 1263284-26-9](/img/structure/B566936.png)

1,2,3,4-四氢环戊并[b]吲哚-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine is a chemical compound with the molecular formula C11H12N2 . It has an average mass of 172.226 Da and a monoisotopic mass of 172.100052 Da .

Physical and Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 340.0±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has a molar refractivity of 54.3±0.3 cm3, and a polar surface area of 42 Å2 .科学研究应用

化学反应

该化合物在Pd/C和氢气存在下发生还原反应,生成1,2,3,3a,4,8b-六氢环戊并[b]吲哚 . 它也可以用作硫鎓物种介导的吲哚2α位功能化的反应物 .

医药应用

“1,2,3,4-四氢环戊并[b]吲哚-2-胺”已被发现具有治疗S1P1受体相关疾病的潜在应用 . 这些疾病包括:

牛皮癣: 牛皮癣是一种慢性皮肤病,会导致皮肤表面细胞迅速堆积 .

类风湿性关节炎: 类风湿性关节炎是一种慢性炎症性疾病,可以影响关节以外的部位 .

克罗恩病: 克罗恩病是一种炎症性肠病(IBD),可能影响从口腔到肛门的任何部位的胃肠道 .

移植排斥反应: 该化合物可能在预防移植排斥反应中使用<a aria-label="3: " data-citationid="e9254b4b-e536-b37c-52d4-e20ec3fb90e8-42" h="ID=SERP,5015.1" href="https://patentscope.wipo.int/search/en/detail.jsf?docId=

安全和危害

未来方向

作用机制

Target of Action

The primary target of 1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine is the S1P1 receptor . This receptor plays a crucial role in the regulation of lymphocyte trafficking, endothelial development and integrity, heart rate, and vascular tone and maturation .

Mode of Action

1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine acts as an agonist of the S1P1 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to the S1P1 receptor, initiating a series of biochemical reactions within the cell .

Biochemical Pathways

Given its role as an s1p1 receptor agonist, it’s likely that it influences thesphingosine-1-phosphate (S1P) signaling pathway . This pathway plays a key role in regulating a variety of cellular processes, including cell growth, survival, migration, and adhesion .

Pharmacokinetics

It’s known that the compound is asolid at room temperature . Its storage temperature is between 2-8°C in an inert atmosphere and it should be kept in a dark place . These factors may influence its bioavailability and stability.

Result of Action

The molecular and cellular effects of 1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine’s action are likely related to its agonistic activity on the S1P1 receptor. By activating this receptor, the compound could influence a variety of cellular processes, potentially leading to changes in cell growth, survival, and migration .

属性

IUPAC Name |

1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c12-7-5-9-8-3-1-2-4-10(8)13-11(9)6-7/h1-4,7,13H,5-6,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKWRARFTNIXGCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C1C3=CC=CC=C3N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676454 |

Source

|

| Record name | 1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263284-26-9 |

Source

|

| Record name | 1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B566855.png)

![2,4-difluoro-N-[2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B566860.png)

![2-[3-(Pyrrolidinocarbonyl)phenyl]benzonitrile](/img/structure/B566870.png)